molecular formula C15H21NO2 B8386822 4-(4-Hydroxypiperidinyl)butyrophenone

4-(4-Hydroxypiperidinyl)butyrophenone

Cat. No. B8386822
M. Wt: 247.33 g/mol
InChI Key: IUFSJZOWNJNCTF-UHFFFAOYSA-N
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Patent
US06218404B1

Procedure details

A mixture of 4-hydroxypiperidine (550 mg, 5.4 mmol), 4-chlorobutyrophenone (490 mg, 2.7 mmol), NaI (160 mg), K2CO3 (760 mg) and toluene (25 mL) was refluxed for 24 h, cooled to rt, filtered and washed with hexane (2×10 mL). The filtrate was evaporated, and the residue was chromatographed over silica gel (EtOAc-EtOH-NH4OH, 60:40:2) to give 21 mg (3%) of the free base as a yellow powder, mp 101-2° C. 1H NMR (CDCl3-D2O): 1.50-1.57 (m, 2H), 1.83-1.98 (m, 3H), 2.08-2.17 (m, 3H), 2.397 (t, 2H, J=7), 2.73-2.78 (m, 2H), 3.00 (t, 2H, J=7), 3.60-3.70 (m, 1H), 7.43-7.56 (m, 3H), 7.96-7.98 (m, 2H). Analysis, Calcd for C15H21NO2: C, 72.84, H, 8.56, N, 5.66; Found: C, 72.31, H, 8.45, N, 5.32.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
3%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[CH2:9][CH2:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13].[Na+].[I-].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:9][CH2:10][CH2:11][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:13])[CH2:4][CH2:3]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
490 mg
Type
reactant
Smiles
ClCCCC(=O)C1=CC=CC=C1
Name
Quantity
160 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
760 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel (EtOAc-EtOH-NH4OH, 60:40:2)

Outcomes

Product
Name
Type
product
Smiles
OC1CCN(CC1)CCCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21 mg
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 3.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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